molecular formula C17H13ClF3NO3 B11102577 2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B11102577
M. Wt: 371.7 g/mol
InChI Key: BYVFOFBKVZWNOW-UHFFFAOYSA-N
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Description

2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and an epoxyisoindole core, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Epoxyisoindole Core: This step involves the cyclization of a suitable precursor, such as a substituted phthalic anhydride, under basic conditions to form the epoxyisoindole structure.

    Introduction of the Chloro and Trifluoromethyl Groups: The phenyl ring is functionalized with chloro and trifluoromethyl groups through electrophilic aromatic substitution reactions. This can be achieved using reagents like chlorinating agents (e.g., thionyl chloride) and trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled conditions.

    Final Assembly: The final step involves coupling the functionalized phenyl ring with the epoxyisoindole core through a condensation reaction, often facilitated by a catalyst or under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles replace the chlorine atom under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3(2H)-dione: Lacks the epoxy group, resulting in different reactivity and applications.

    2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: Similar structure but with variations in the core ring system.

Uniqueness

The presence of the epoxy group in 2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione imparts unique chemical properties, making it distinct from other similar compounds

Properties

Molecular Formula

C17H13ClF3NO3

Molecular Weight

371.7 g/mol

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C17H13ClF3NO3/c1-15-5-6-16(2,25-15)12-11(15)13(23)22(14(12)24)10-7-8(17(19,20)21)3-4-9(10)18/h3-7,11-12H,1-2H3

InChI Key

BYVFOFBKVZWNOW-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC(O1)(C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl)C

Origin of Product

United States

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